Bienvenue dans la boutique en ligne BenchChem!

Tetramethylene bis(2,2,2-trifluoroethanesulfonate)

Anticancer drug development Bifunctional alkylating agents Sarcoma

Tetramethylene bis(2,2,2-trifluoroethanesulfonate) (CAS 117186-54-6), commonly referred to as BFS or 1,4-butanediol di-2,2,2-trifluoroethanesulfonate, is a bifunctional alkylating agent belonging to the alkyl alkanesulfonate class. It functions as a fluorine-containing structural analog of the clinical antineoplastic drug busulfan (1,4-butanediol dimethanesulfonate).

Molecular Formula C8H12F6O6S2
Molecular Weight 382.3 g/mol
CAS No. 117186-54-6
Cat. No. B044032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetramethylene bis(2,2,2-trifluoroethanesulfonate)
CAS117186-54-6
Synonyms1,4-BFS
1,4-butanediol di-2,2,2-trifluoroethanesulfonate
Molecular FormulaC8H12F6O6S2
Molecular Weight382.3 g/mol
Structural Identifiers
SMILESC(CCOS(=O)(=O)CC(F)(F)F)COS(=O)(=O)CC(F)(F)F
InChIInChI=1S/C8H12F6O6S2/c9-7(10,11)5-21(15,16)19-3-1-2-4-20-22(17,18)6-8(12,13)14/h1-6H2
InChIKeyDAWNBKJYEPYYJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetramethylene bis(2,2,2-trifluoroethanesulfonate) (BFS): A Fluorinated Bis-Alkylating Agent with Potential Anticancer and Immunomodulatory Activity


Tetramethylene bis(2,2,2-trifluoroethanesulfonate) (CAS 117186-54-6), commonly referred to as BFS or 1,4-butanediol di-2,2,2-trifluoroethanesulfonate, is a bifunctional alkylating agent belonging to the alkyl alkanesulfonate class. It functions as a fluorine-containing structural analog of the clinical antineoplastic drug busulfan (1,4-butanediol dimethanesulfonate) [1]. The compound features a four-carbon tetramethylene spacer flanked by two 2,2,2-trifluoroethanesulfonate (tresylate) leaving groups [2]. BFS has demonstrated significant in vivo antitumor efficacy and a neutrophil-selective hematopoietic toxicity profile distinct from busulfan [3], and recent crystallographic and thermochemical characterization has provided the first comprehensive solid-state structural data for this compound [4].

Why Busulfan or Other Alkyl Sulfonates Cannot Simply Replace BFS in Specialized Applications


Although busulfan serves as a standard bifunctional alkylating agent, its clinical utility is limited by dose-limiting systemic toxicity, lack of neutrophil selectivity, and limited solubility [1]. While non-fluorinated analogs such as 1,4-butanediol diisethionate (BIT) offer improved water solubility and reduced host toxicity, they lack the electron-withdrawing capacity of the trifluoroethanesulfonate group that critically modulates the electrophilic reactivity and pharmacokinetic profile of the bifunctional scaffold [2]. The tresylate leaving group in BFS exhibits distinct reactivity and elimination-addition behavior in nucleophilic media that cannot be replicated by mesylate or isethionate esters [3]. Furthermore, the fluorine atoms in BFS contribute to unique solid-state packing, intramolecular hydrogen bonding, and crystallinity confirmed by single-crystal X-ray diffraction, which are absent in the non-fluorinated analogs and have implications for formulation, handling, and analytical characterization [4].

Quantitative Differentiation Evidence for BFS vs. Busulfan and Related Alkyl Sulfonates


Superior Antitumor Efficacy of BFS vs. Busulfan in Sarcoma 180, P388 Leukemia, and Meth A Fibrosarcoma Mouse Models

In a direct head-to-head in vivo study, BFS (1,4-butanediol di-2,2,2-trifluoroethanesulfonate) demonstrated significant antitumor efficacy in three murine tumor models where busulfan showed little to no activity [1]. Busulfan did not appreciably prolong the life span of either P388 leukemia-bearing or Meth A fibrosarcoma-bearing mice, whereas BFS produced significant increases in survival time [1]. In sarcoma 180-bearing mice, a five-day daily intraperitoneal treatment with busulfan was not effective, whereas BFS produced a significant therapeutic effect on the same schedule [1].

Anticancer drug development Bifunctional alkylating agents Sarcoma Leukemia

Neutrophil-Selective Hematopoietic Toxicity: BFS vs. Busulfan Differential White Blood Cell Suppression Pattern

In the same comparative in vivo study, BFS and BIT both exhibited a neutrophil-selective hematopoietic toxicity profile that was significantly different from busulfan [1]. While all three drugs suppressed total white blood cell (WBC), neutrophil, and lymphocyte counts, the relative toxicity toward neutrophils versus lymphocytes was significantly higher for BFS and BIT compared to busulfan [1]. The study authors concluded that the toxicity of busulfan in host mice might stem from unidentified side effects beyond bone marrow suppression, and that BFS and BIT could represent improved substitutes for busulfan [1].

Hematopoietic toxicity Neutrophil selectivity Leukemia therapy Bone marrow suppression

Unique Solid-State Structure and Crystallinity: Single-Crystal X-Ray Diffraction of BFS Confirms Distinct Packing Relative to Non-Fluorinated Busulfan

The first single-crystal X-ray diffraction analysis of BFS, published in 2025, revealed that the compound crystallizes in the monoclinic space group P21/n with unit cell parameters a = 4.95674(6) Å, b = 15.97566(14) Å, c = 8.76933(7) Å, β = 91.8347(9)°, V = 694.06(1) ų, and Dx = 1.829 Mg m⁻³ at 100 K [1]. The crystal structure is stabilized by covalent bonding, torsional flexibility, and intramolecular hydrogen bonding involving the fluorine atoms [1]. DFT calculations confirmed a compact geometry stabilized by intramolecular hydrogen bonds, a structural feature unique to the fluorinated tresylate groups and not possible in non-fluorinated mesylate or isethionate analogs [1].

Crystallography Solid-state characterization Fluorine-containing drugs Polymorph control

In Vitro Immunosuppressive Activity: BFS Demonstrates Potent IL-2 Reporter Gene Inhibition (IC₅₀ = 13 nM)

BindingDB records an IC₅₀ of 13 nM for BFS in an interleukin-2 (IL-2) reporter gene assay (IL2-RGA), indicating potent immunosuppressive activity at the transcriptional level [1]. While this is a single in vitro data point without a reported busulfan comparator in the same assay, the nanomolar potency suggests a distinct biological activity profile beyond simple DNA alkylation, consistent with patent filings describing BFS-related compounds as immunosuppressive agents for autoimmune disorders and organ transplant rejection [2].

Immunosuppression Interleukin-2 inhibition Reporter gene assay Drug discovery

Tresylate-Specific Reactivity: Elimination-Addition Pathway Distinguishes BFS from Mesylate and Isethionate Esters in Aqueous Nucleophilic Media

Mechanistic studies on alkyl 2,2,2-trifluoroethanesulfonates (tresylates) demonstrate a unique elimination-addition (E1cB)rev pathway under basic aqueous conditions (pH ≥ 9), involving loss of HF to generate an alkyl 2,2-difluoroethenesulfonate intermediate [1]. This reactivity is not observed with mesylate or isethionate esters, which undergo simple hydrolysis or direct SN2 displacement [1]. For BFS, this means the trifluoroethanesulfonate leaving group can be activated under specific pH conditions to generate an electrophilic vinyl sulfonate species capable of distinct bioconjugation chemistry not available with mesylate-based crosslinkers [1].

Sulfonate ester reactivity Nucleophilic substitution Elimination-addition mechanism Bioconjugation chemistry

High-Value Application Scenarios for Tetramethylene bis(2,2,2-trifluoroethanesulfonate) Based on Quantitative Evidence


Preclinical Chronic Myeloid Leukemia (CML) Research Requiring Busulfan-Resistant Models

For CML preclinical programs where busulfan has shown limited or no efficacy in murine sarcoma 180, P388, or Meth A models, BFS provides a proven effective alternative with demonstrated significant life span prolongation [1]. Its neutrophil-selective hematopoietic toxicity profile further supports its use in investigating therapies that require myeloid-lineage targeting while sparing lymphoid function [1]. Procurement of BFS is indicated for efficacy comparison studies against established and novel CML therapeutics.

Solid-State Characterization and Polymorph Screening of Fluorinated Alkyl Sulfonate Drug Candidates

The fully solved single-crystal structure of BFS (monoclinic P2₁/n, Dx = 1.829 Mg m⁻³, intramolecular C-F···H-C hydrogen bonding) [2] establishes it as a well-characterized reference standard for X-ray powder diffraction (XRPD) calibration, differential scanning calorimetry (DSC) method development, and computational polymorph prediction of fluorinated bis-sulfonate drug candidates. Laboratories requiring a crystalline, structurally authenticated fluorinated alkyl sulfonate for analytical method validation should prioritize BFS.

Immunopharmacology Research Targeting IL-2 Transcriptional Regulation

BFS exhibits potent inhibition of IL-2 promoter activity (IC₅₀ = 13 nM in IL2-RGA) [3], positioning it as a valuable tool compound for studying IL-2 gene regulation mechanisms and for screening campaigns in autoimmune disease and transplant rejection programs. Its dual alkylating and immunosuppressive pharmacology differentiates it from standard alkylating agents used solely for cytotoxicity studies.

pH-Controlled Bioconjugation and Crosslinking Chemistry Using Tresylate-Derived Vinyl Sulfonate Intermediates

The tresylate groups of BFS undergo a unique pH-dependent elimination-addition (E1cB)rev mechanism at pH ≥ 9 to generate electrophilic vinyl sulfonate species [4]. This reactivity enables sequential, chemoselective bioconjugation strategies (e.g., protein-oligonucleotide crosslinking, surface functionalization of chromatographic media) that are not feasible with mesylate or isethionate bifunctional reagents. BFS is the reagent of choice for applications requiring orthogonal activation of sulfonate leaving groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetramethylene bis(2,2,2-trifluoroethanesulfonate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.